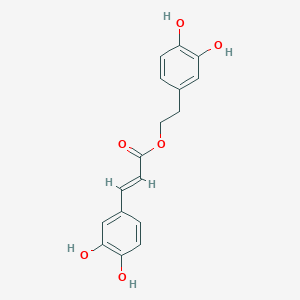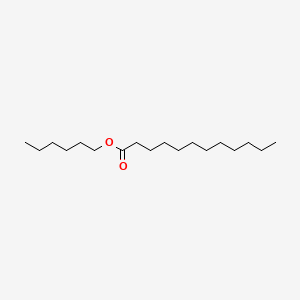
月桂酸己酯
描述
, also known as hexyl laurate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been detected in multiple biofluids, such as saliva and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Hexyl dodecanoate is a fatty acid ester.
科学研究应用
绿色化学中的生物催化
月桂酸己酯是利用脂肪酶催化反应合成的,是绿色化学中生物催化的典型例子。该过程利用农业工业废料作为脂肪酶固定化的载体,然后应用于月桂酸己酯的生产。 这种方法不仅为废弃物提供了利用途径,而且还提高了酶的效率,从而提高了酯的产量 {svg_1}.
化妆品行业应用
在化妆品行业,月桂酸己酯因其润肤性能而被采用。它作为一种“天然”香水成分催化合成。 研究表明,使用介孔泡沫二氧化硅(MCF)固定化脂肪酶,以超临界CO2为介质,可以提高酶在月桂酸己酯制备中的活性,使其成为传统方法的可持续替代方案 {svg_2}.
香水酯的合成
月桂酸己酯用于合成香水酯,香水酯是多种化妆品配方中的关键舒缓材料。 提高月桂酸酯产量的酶促工艺在商业上是有益的,因为它允许在温和条件下创造“绿色音符”化合物,这些化合物在各种香料中必不可少 {svg_3}.
催化反应蒸馏
该化合物在旨在创造更可持续的化工行业的全新催化反应蒸馏工艺中发挥作用。这些工艺将反应和分离整合到一个单元中,提高了生产率和选择性,同时减少了能源消耗和废物。 月桂酸己酯是通过这种方法生产的一种脂肪酸酯,有助于化工过程行业的可持续性 {svg_4}.
超临界流体应用
月桂酸己酯的生产过程可能涉及超临界流体,超临界流体被用作各种应用中的绿色溶剂,包括生物质催化转化为燃料以及有害物质的氧化。 这种方法符合绿色化学的原则,旨在减少污染并提高化学过程的效率 {svg_5}.
热物理性质研究
关于月桂酸己酯的研究包括对其热物理性质的研究,这些性质对于工业过程的设计和优化至关重要。 关于这些性质的数据对于了解该化合物在不同条件下的行为以及在材料科学和工程等各个领域的应用至关重要 {svg_6}.
作用机制
Target of Action
Hexyl laurate, also known as hexyl dodecanoate, is primarily used in personal care formulations as an important emollient for cosmetic applications . It is a medium-chain ester with a fruity flavor . The primary targets of hexyl laurate are the skin cells where it acts as a moisturizer and provides a light skin feel .
Mode of Action
Hexyl laurate works by forming a barrier on the skin’s surface, which helps to reduce water loss and leaves the skin feeling soft and smooth . It spreads easily on the skin, providing a light, non-greasy feel .
Biochemical Pathways
Hexyl laurate is synthesized through an esterification reaction between hexanol and lauric acid . This process is often catalyzed by lipase enzymes . The resulting ester, hexyl laurate, is then used in various cosmetic formulations .
Pharmacokinetics
Hexyl laurate undergoes enzymatic hydrolysis, leading to the cleavage products hexanol and lauric acid . Hexanol, a rather small, water-soluble substance, will be distributed in aqueous compartments of the organism
Result of Action
The primary result of hexyl laurate’s action is the formation of a protective barrier on the skin, which helps to lock in moisture and leaves the skin feeling soft and smooth . It is used in a variety of cosmetic and personal care products, including skin care products, makeup, and hair care products .
Action Environment
The action of hexyl laurate can be influenced by various environmental factors. For instance, the effectiveness of hexyl laurate as an emollient can be affected by the humidity level in the environment. In dry conditions, it can help to reduce water loss from the skin, while in humid conditions, it can help to prevent the skin from becoming overly hydrated . Additionally, the stability of hexyl laurate can be affected by factors such as temperature and pH .
未来方向
Hexyl Laurate is employed in several cosmetics and has great demand . Due to ever-increasing demand for natural products, the immobilized lipase-catalyzed synthesis of such perfumery esters under mild conditions has gained prominence . The application of the enzymatic process to improve productivity of hexyl esters would commercially be more beneficial in today’s society .
生化分析
Biochemical Properties
Hexyl laurate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is synthesized through the esterification of hexyl alcohol and lauric acid, a reaction catalyzed by lipases . Lipases, such as Candida antarctica lipase B, are known to facilitate this reaction efficiently. The interaction between hexyl laurate and these enzymes is crucial for its production and subsequent use in various applications .
Cellular Effects
Hexyl laurate has notable effects on various cell types and cellular processes. When applied to the skin, it forms an occlusive layer that helps retain moisture and protect against environmental damage . This compound has been shown to have anti-inflammatory properties, which can soothe and calm irritated skin . Additionally, hexyl laurate’s ability to penetrate the outer layer of the skin allows it to deliver hydration and conditioning benefits effectively .
Molecular Mechanism
At the molecular level, hexyl laurate exerts its effects through several mechanisms. It interacts with the lipid bilayer of cell membranes, enhancing their barrier function and preventing moisture loss . The compound’s small molecular weight allows it to penetrate the skin easily, where it can interact with intracellular proteins and enzymes. These interactions can lead to changes in gene expression and cellular metabolism, contributing to its moisturizing and protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexyl laurate have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or UV light . Long-term studies have shown that hexyl laurate maintains its moisturizing and protective properties over extended periods, making it a reliable ingredient in skincare formulations .
Dosage Effects in Animal Models
The effects of hexyl laurate vary with different dosages in animal models. At low to moderate doses, it is generally well-tolerated and does not cause significant adverse effects . At high doses, hexyl laurate can induce toxicity, particularly affecting the liver and kidneys . These findings highlight the importance of using appropriate dosages to avoid potential toxic effects.
Metabolic Pathways
Hexyl laurate is metabolized through enzymatic hydrolysis, primarily by pancreatic lipases . The hydrolysis of hexyl laurate results in the formation of hexyl alcohol and lauric acid, which are further metabolized through standard metabolic pathways. Lauric acid undergoes β-oxidation, while hexyl alcohol can be conjugated to form hexyl-glucuronide, which is excreted in the urine .
Transport and Distribution
Within cells and tissues, hexyl laurate is transported and distributed through interactions with lipid transport proteins . Its affinity for lipids allows it to integrate into cell membranes and lipid droplets, facilitating its distribution throughout the body. This property is essential for its function as an emollient and moisturizer in skincare products .
Subcellular Localization
Hexyl laurate is primarily localized in the lipid bilayers of cell membranes and within lipid droplets . Its localization is influenced by its hydrophobic nature, which allows it to associate with lipid-rich regions of the cell. This subcellular distribution is crucial for its role in enhancing barrier function and providing hydration to the skin .
属性
IUPAC Name |
hexyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-13-14-16-18(19)20-17-15-8-6-4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBYOWLFQAFZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067830 | |
| Record name | Hexyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34316-64-8 | |
| Record name | Hexyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CG9F9W01Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


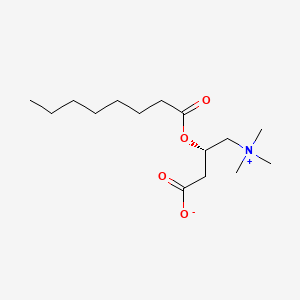


![[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate](/img/structure/B1194775.png)
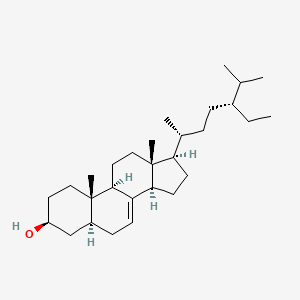

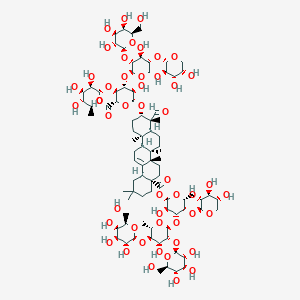

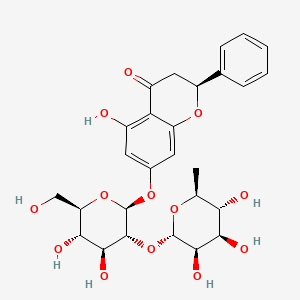
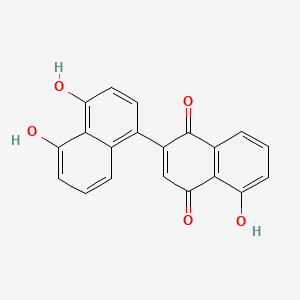
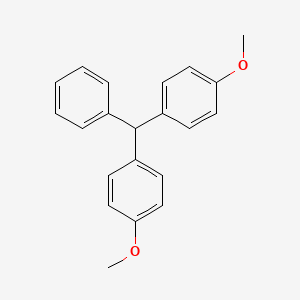
![4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)

